Bis(2-methylundecan-2-yl) disulfide is an organic disulfide that results from the formal oxidative dimerisation of 2-methylundecane-2-thiol. It has a role as a human metabolite.
Di-tert-dodecyl disulfide
CAS No.: 440659-94-9
Cat. No.: VC7826534
Molecular Formula: C24H50S2
Molecular Weight: 402.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 440659-94-9 |
|---|---|
| Molecular Formula | C24H50S2 |
| Molecular Weight | 402.8 g/mol |
| IUPAC Name | 2-methyl-2-(2-methylundecan-2-yldisulfanyl)undecane |
| Standard InChI | InChI=1S/C24H50S2/c1-7-9-11-13-15-17-19-21-23(3,4)25-26-24(5,6)22-20-18-16-14-12-10-8-2/h7-22H2,1-6H3 |
| Standard InChI Key | LEDIWWJKWAMGLD-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC |
| Canonical SMILES | CCCCCCCCCC(C)(C)SSC(C)(C)CCCCCCCCC |
Introduction
Chemical Identity and Physical Properties
DTDD is characterized by its branched alkyl chains and disulfide functional group. The compound exists as a colorless to yellow liquid with a slight characteristic odor . Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 402.78 g/mol | |
| Density | 1.0028 g/cm³ at 20°C | |
| Boiling Point | 193.7°C at 1013 hPa | |
| Water Solubility | <0.154 mg/L at 20°C | |
| Log Kow (Octanol-Water) | >12 |
The low water solubility and high octanol-water partition coefficient indicate strong hydrophobic behavior, making DTDD suitable for non-aqueous applications .
Synthesis and Industrial Production
DTDD is synthesized via oxidative coupling of tert-dodecyl thiol using oxidizing agents such as hydrogen peroxide or iodine . Industrial production employs continuous flow reactors to optimize yield and purity, often incorporating catalysts like copper chloride to enhance reaction efficiency . The reaction mechanism involves:
where . Industrial grades like TPS® 20 and TPS® 32 are tailored for specific applications, differing in sulfur content and compatibility with copper alloys .
Industrial Applications
Lubricant Additives
DTDD functions as an extreme pressure (EP) additive in lubricants, reducing metal-to-metal contact under high-stress conditions . Key grades include:
-
TPS® 32: Used in cutting oils for non-copper alloys due to high active sulfur content.
-
TPS® 20: Compatible with copper-containing systems, applied in gear oils and cold rolling oils .
Polymer Stabilization
The compound’s stability under thermal and oxidative stress makes it effective in polymer formulations, enhancing durability in high-temperature environments .
Biological and Environmental Interactions
Toxicity Profile
| Parameter | Recommendation | Source |
|---|---|---|
| Storage | RT, away from moisture | |
| Personal Protection | Gloves, eye protection | |
| Spill Management | Contain using inert materials |
Workers should avoid inhalation and dermal exposure through enclosed systems and proper ventilation .
Comparative Analysis with Related Disulfides
| Compound | Molecular Formula | Key Characteristics |
|---|---|---|
| Di-tert-dodecyl disulfide | High hydrophobicity; EP additive | |
| Di-tert-butyl disulfide | Volatile; limited thermal stability | |
| Diphenyl disulfide | Aromatic; used in rubber vulcanization |
DTDD’s branched alkyl chains confer superior oxidative stability compared to linear or aromatic disulfides .
Recent Developments and Research
Recent patents highlight innovations in DTDD synthesis, such as solvent-free reactions and catalytic systems improving yield to >93% . Environmental studies emphasize the need for biodegradable alternatives, driving research into sulfur-modified bio-based lubricants .
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